molecular formula C8H16O4Si B14269931 [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol CAS No. 159580-52-6

[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol

Cat. No.: B14269931
CAS No.: 159580-52-6
M. Wt: 204.30 g/mol
InChI Key: HGSGHQACQYXMLN-UHFFFAOYSA-N
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Description

[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol: is a silane-based compound known for its unique structure and reactivity. It is often used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with water under controlled conditions. The reaction is catalyzed by acids or bases to facilitate the hydrolysis of the trimethoxysilane group, resulting in the formation of the silanetriol .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes, where the precursor silane is reacted with water in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can target the epoxy group, converting it into a diol.

    Substitution: The silanol groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Mechanism of Action

The primary mechanism of action of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol involves its ability to modify surfaces and improve the dispersion of nanoparticles. The silanol groups can form strong bonds with various substrates, enhancing adhesion and compatibility. This property is particularly useful in the fabrication of composite materials and coatings .

Properties

CAS No.

159580-52-6

Molecular Formula

C8H16O4Si

Molecular Weight

204.30 g/mol

IUPAC Name

trihydroxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

InChI

InChI=1S/C8H16O4Si/c9-13(10,11)4-3-6-1-2-7-8(5-6)12-7/h6-11H,1-5H2

InChI Key

HGSGHQACQYXMLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1CC[Si](O)(O)O

Origin of Product

United States

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